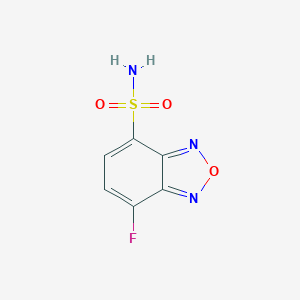

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

描述

属性

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROXHZMRDABMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238529 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-65-3 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a highly reactive and fluorogenic reagent for the specific detection of thiols. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, followed by its amination to yield the final product. This document outlines the detailed methodologies for these reactions, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and its application in thiol detection.

Synthesis Pathway

The synthesis of ABD-F proceeds through the formation of a sulfonyl chloride intermediate, which is subsequently converted to the sulfonamide.

Caption: Synthesis pathway of ABD-F from 7-fluoro-2,1,3-benzoxadiazole.

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Analytical Data of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClFN₂O₃S | [1] |

| Molecular Weight | 236.60 g/mol | [1] |

| Melting Point | 87 °C | [2] |

| Elemental Analysis (Calculated) | C, 30.46%; H, 0.85%; N, 11.84% | [1] |

| Elemental Analysis (Found) | C, 30.48%; H, 0.61%; N, 11.70% | [1] |

Table 2: Physicochemical Data of this compound (ABD-F)

| Property | Value |

| Molecular Formula | C₆H₄FN₃O₃S |

| Molecular Weight | 217.18 g/mol |

Experimental Protocols

The following experimental protocols are based on the available literature. For precise replication, consulting the original publication by Toyo'oka and Imai (1984) is recommended.

Synthesis of 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

This procedure outlines the formation of the sulfonyl chloride intermediate.

Materials:

-

7-fluoro-2,1,3-benzoxadiazole

-

Chlorosulfonic acid

Procedure:

-

React 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid. Detailed reaction conditions such as temperature, reaction time, and stoichiometry should be obtained from the primary literature.

-

Upon completion of the reaction, the mixture is worked up to isolate the crude product.

-

The crude product is purified, likely through recrystallization or chromatography, to yield pure 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole.

Synthesis of this compound (ABD-F)

This procedure describes the conversion of the sulfonyl chloride to the final sulfonamide product.

Materials:

-

4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

-

Ammonia source (e.g., ammonium hydroxide)

-

Acetonitrile

-

Silica gel for chromatography

-

Chloroform (for elution)

Procedure:

-

The intermediate, 4-(chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is reacted with an ammonia source. The reaction is likely carried out in a suitable solvent at a controlled temperature.

-

After the reaction is complete, the reaction mixture is neutralized with 10% HCl and the solvent is evaporated under reduced pressure.[1]

-

Two hundred milliliters of acetonitrile is added to the residue.[1]

-

The resulting product is purified by silica gel column chromatography.

-

The fractions corresponding to ABD-F are collected and the solvent is evaporated to yield the pure product.[1]

Application in Thiol Detection

ABD-F is a fluorogenic reagent, meaning it is non-fluorescent itself but becomes highly fluorescent upon reaction with thiols. This property makes it an excellent tool for the sensitive detection of thiols in various samples.

Caption: Experimental workflow for the detection of thiols using ABD-F.

Experimental Protocol for Thiol Derivatization

The following is a general protocol for the derivatization of thiols with ABD-F for subsequent analysis, for instance, by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Thiol standard or sample solution

-

ABD-F solution in a suitable solvent (e.g., acetonitrile)

-

Borate buffer (pH 8.0)

Procedure:

-

Prepare the thiol sample in a suitable buffer, such as a borate buffer at pH 8.0.

-

Add a solution of ABD-F to the thiol sample.

-

Incubate the reaction mixture at 50 °C for 5 minutes.[1]

-

The reaction is then stopped, typically by acidification or cooling.

-

The resulting fluorescent ABD-thiol derivative can be analyzed by a suitable analytical method, such as reversed-phase HPLC with fluorescence detection.

This guide provides a foundational understanding of the synthesis and application of this compound. For the successful and safe execution of these chemical syntheses, it is imperative to consult the original research articles and adhere to all standard laboratory safety procedures.

References

An In-depth Technical Guide to ABD-F: A Fluorescent Probe for Thiol Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABD-F, or 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a highly reactive and sensitive fluorogenic reagent primarily utilized for the detection and quantification of thiol groups.[1][2] Its benzofurazan structure is key to its function, reacting with sulfhydryl groups to produce a highly fluorescent compound.[2][3] This property makes ABD-F an invaluable tool in biochemistry and cell biology for selectively labeling cysteine residues in proteins and peptides, as well as for the analysis of low-molecular-weight thiols.[2] Beyond its well-established role as a thiol probe, ABD-F has also been noted for its vasorelaxant properties, suggesting potential applications in cardiovascular research.[4] This guide provides a comprehensive overview of the chemical structure, properties, and applications of ABD-F, including detailed experimental protocols and data presentation.

Chemical Structure and Properties

ABD-F is a synthetic compound with the molecular formula C₆H₄FN₃O₃S.[3] Key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for ABD-F

| Identifier | Value |

| IUPAC Name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonamide |

| Synonyms | This compound, 4-Fluoro-7-sulfamoylbenzofurazan |

| CAS Number | 91366-65-3 |

| Molecular Formula | C₆H₄FN₃O₃S[3] |

| Molecular Weight | 217.18 g/mol [3] |

| InChI | InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12)[3] |

| InChIKey | XROXHZMRDABMHS-UHFFFAOYSA-N[3] |

| SMILES | O=S(N)(C1=CC=C(C2=NON=C21)F)=O[5] |

Table 2: Physicochemical and Spectroscopic Properties of ABD-F

| Property | Value |

| Appearance | White to yellow crystalline powder[6] |

| Purity | >98%[3] |

| Melting Point | 143-145°C[6] |

| Excitation Wavelength (λex) | 389 nm[1][5] |

| Emission Wavelength (λem) | 513 nm[1][5] |

| Solubility | Soluble in DMSO, DMF, Ethanol, and 1M ammonium hydroxide.[1][3][5] Slightly soluble in PBS (pH 7.2).[5] |

| Storage Conditions | Store at -20°C, protected from light.[1][7] |

Mechanism of Action: Thiol Labeling

The utility of ABD-F as a fluorescent probe stems from its reaction with the sulfhydryl group (-SH) of thiols. The fluorine atom at the 7-position of the benzofurazan ring is highly reactive towards nucleophiles like the thiolate anion (RS⁻). The reaction proceeds via a nucleophilic aromatic substitution, where the thiol group displaces the fluoride, forming a stable thioether linkage and a highly fluorescent derivative.

Caption: Reaction of ABD-F with a thiol to form a fluorescent adduct.

Experimental Protocols

Protocol 1: General Thiol Labeling for HPLC Analysis

This protocol is adapted for the derivatization of thiols prior to separation and quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

ABD-F solution (1 mg/mL in a suitable organic solvent like DMSO or DMF)

-

Borate buffer (100 mM, pH 8.0) containing 2 mM EDTA

-

Sample containing thiols (e.g., protein hydrolysate, cell lysate)

-

Hydrochloric acid (HCl), 1 M

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the sample in 100 mM borate buffer (pH 8.0) with 2 mM EDTA.

-

Derivatization Reaction:

-

Mix equal volumes of the sample solution and the ABD-F solution.

-

Incubate the mixture at 50°C for 5-10 minutes in the dark.

-

-

Reaction Quenching: Stop the reaction by adding an appropriate volume of 1 M HCl to lower the pH.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Use a suitable reversed-phase column (e.g., C18).

-

Set the fluorescence detector to an excitation wavelength of 389 nm and an emission wavelength of 513 nm.

-

Caption: Workflow for thiol derivatization with ABD-F for HPLC analysis.

Protocol 2: Labeling of Cysteine Residues in Proteins within Cell Lysates

This protocol outlines the steps for labeling protein thiols in a complex mixture like a cell lysate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

ABD-F stock solution (10 mM in DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

-

Buffer for labeling (e.g., 50 mM Tris-HCl, pH 7.5)

-

Acetone or trichloroacetic acid (TCA) for protein precipitation

-

SDS-PAGE loading buffer

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

(Optional) Reduction of Disulfide Bonds: If total thiol content is to be measured, reduce the lysate with DTT or TCEP according to standard protocols. Remove the reducing agent before proceeding.

-

Labeling Reaction:

-

Dilute the protein lysate to a suitable concentration (e.g., 1 mg/mL) in the labeling buffer.

-

Add ABD-F stock solution to a final concentration of 1-5 mM.

-

Incubate at room temperature for 1-2 hours in the dark.

-

-

Removal of Excess Probe:

-

Precipitate the labeled proteins using cold acetone or TCA.

-

Centrifuge to pellet the protein and discard the supernatant containing unreacted ABD-F.

-

Wash the protein pellet with cold acetone or ethanol.

-

-

Analysis:

-

Resuspend the protein pellet in SDS-PAGE loading buffer.

-

Analyze the labeled proteins by SDS-PAGE and visualize the fluorescence using a gel imager with appropriate filters.

-

Quantitative Data

The following table summarizes key quantitative parameters related to the use of ABD-F.

Table 3: Quantitative Parameters for ABD-F Applications

| Parameter | Value | Reference |

| Reaction Time with Thiols | < 5 minutes at 50°C, pH 8[2] | Dojindo Molecular Technologies |

| Optimal pH for Fluorescence | pH 2[2] | Dojindo Molecular Technologies |

| HPLC Detection Limit (Cysteine) | 0.6 pmol per injection (S/N=3)[2] | Dojindo Molecular Technologies |

| HPLC Detection Limit (Glutathione) | 0.4 pmol per injection (S/N=3)[2] | Dojindo Molecular Technologies |

Biological Applications

Thiol Quantification

ABD-F is extensively used for the sensitive quantification of various thiols in biological samples, including:

-

Amino Acids: Cysteine, homocysteine

-

Peptides: Glutathione (GSH)

-

Proteins: Cysteine residues in albumins and other proteins

The high reactivity and fluorescent nature of the ABD-F adduct allow for detection at picomolar levels, making it suitable for analyzing samples with low thiol concentrations.

Disulfide Bond Analysis

By combining ABD-F labeling with a reduction step, it is possible to quantify disulfide bonds. The general workflow involves:

-

Masking free thiols with a non-fluorescent alkylating agent.

-

Reducing the disulfide bonds to generate free thiols.

-

Labeling the newly formed thiols with ABD-F.

-

Quantifying the fluorescence to determine the amount of original disulfide bonds.

Caption: General workflow for the analysis of disulfide bonds using ABD-F.

Vasorelaxant Activity and Potential Signaling Pathways

While primarily known as a thiol probe, ABD-F has been reported to possess vasorelaxant properties.[4] The precise mechanism of this action is not fully elucidated in the available literature. However, many vasorelaxants exert their effects through the nitric oxide (NO) signaling pathway. It is plausible that ABD-F could influence this pathway, potentially by interacting with thiol-containing enzymes involved in NO synthesis or downstream signaling, such as soluble guanylate cyclase (sGC).

Caption: A simplified diagram of the nitric oxide signaling pathway for vasorelaxation.

Further research is required to determine the exact mechanism of ABD-F's vasorelaxant effect and its potential interaction with components of the NO signaling pathway.

Conclusion

ABD-F is a versatile and highly sensitive fluorescent probe for the detection and quantification of thiols. Its well-defined chemical properties and reactivity make it a reliable tool for a wide range of applications in biomedical research, from basic protein chemistry to cellular analysis. The detailed protocols and data presented in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals. The intriguing observation of its vasorelaxant activity opens up new avenues for investigation into its potential therapeutic applications.

References

- 1. biotium.com [biotium.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics | Semantic Scholar [semanticscholar.org]

- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography | MDPI [mdpi.com]

Mechanism of action of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

An In-depth Technical Guide to the Mechanism of Action of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as ABD-F, is a pivotal fluorogenic reagent in the field of bioanalytical chemistry. Its primary application lies in the highly sensitive and specific detection and quantification of thiols (sulfhydryl groups) in various biological molecules, including amino acids, peptides, and proteins. This technical guide elucidates the core mechanism of action of ABD-F, provides detailed experimental protocols for its use, and presents key quantitative data in a structured format. The information herein is intended to support researchers, scientists, and drug development professionals in leveraging ABD-F for the precise analysis of thiols in biological systems.

Introduction

This compound (ABD-F) is a non-fluorescent compound that, upon reaction with a thiol group, forms a highly fluorescent adduct.[1] This property makes it an invaluable tool for pre-column derivatization in high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[2][3] The ability to accurately quantify thiols is crucial in many areas of research and drug development, as the thiol group of cysteine residues plays a critical role in protein structure, enzyme catalysis, and redox signaling. Furthermore, ABD-F can be employed for the determination of disulfide bonds in proteins after their reduction to free thiols.[4][5]

Core Mechanism of Action

The mechanism of action of ABD-F is a nucleophilic aromatic substitution reaction. The thiol group (-SH) acts as a nucleophile, attacking the electron-deficient carbon atom to which the fluorine atom is attached on the benzoxadiazole ring. The fluorine atom, being a good leaving group, is subsequently displaced, resulting in the formation of a stable, fluorescent thioether derivative. This reaction is highly specific for thiol groups.

The reaction is pH-dependent, with the rate increasing at higher pH values. This is because the thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is a stronger nucleophile than the neutral thiol (R-SH).

Quantitative Data

The following tables summarize the key quantitative parameters associated with ABD-F and its derivatives.

Table 1: Physicochemical and Spectroscopic Properties of ABD-F

| Property | Value | References |

| Molecular Formula | C₆H₄FN₃O₃S | [6] |

| Molecular Weight | 217.18 g/mol | [6] |

| Purity | >98% | |

| Excitation Wavelength (λex) of Adduct | 375 - 389 nm | [7][8] |

| Emission Wavelength (λem) of Adduct | 508 - 521 nm | [4][7][8] |

Table 2: Comparison with a Related Compound: SBD-F

| Feature | This compound (ABD-F) | 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) |

| Synonym | ABD-F | SBD-F |

| Molecular Formula | C₆H₄FN₃O₃S | C₆H₆FN₃O₄S |

| Molecular Weight | 217.18 g/mol | 235.2 g/mol |

| Reaction Rate with Thiols | Reported to be over 30 times faster than SBD-F with homocysteine.[3] | Slower reaction rate compared to ABD-F. |

| Excitation (Adduct) | ~389 nm | ~380-385 nm[9][10] |

| Emission (Adduct) | ~513 nm | ~510-515 nm[9][10] |

Experimental Protocols

Derivatization of Thiols with ABD-F for HPLC Analysis

This protocol is a general guideline for the derivatization of thiols in biological samples prior to HPLC analysis.

Materials:

-

This compound (ABD-F)

-

Borate buffer (pH ~9.3) containing 1 mM EDTA

-

Sample containing thiols (e.g., plasma, tissue homogenate)

-

Internal standard (optional, e.g., N-acetylcysteine)

-

Reducing agent (for disulfide analysis, e.g., tri-n-butylphosphine (TBP) or tris(2-carboxyethyl)phosphine (TCEP))[5][11]

-

Quenching solution (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: If analyzing total thiols (including disulfides), first reduce the sample by incubating with a reducing agent like TCEP or TBP.[5][11]

-

Derivatization Reaction:

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as hydrochloric acid, to acidify the mixture.[11]

-

Extraction (Optional): To remove excess ABD-F, an extraction with an organic solvent like ethyl acetate can be performed.[3]

-

HPLC Analysis: Inject the final solution into the HPLC system.

-

Separation: Use a reversed-phase column (e.g., C18).

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 510 nm.[3]

-

Visualization of Thiol-Containing Proteins in Gels

This protocol outlines the use of ABD-F for fluorescently labeling cysteine residues in proteins separated by SDS-PAGE.

Materials:

-

Polyacrylamide gel with separated proteins

-

Tris-glycine buffer

-

ABD-F solution in DMSO

-

Reducing agent (e.g., TCEP)

-

Fluorescence imager

Procedure:

-

Gel Washing: After electrophoresis, wash the gel with buffer to remove SDS.

-

Reduction (Optional): If labeling all cysteines (including those in disulfide bonds), incubate the gel in a buffer containing a reducing agent.

-

Labeling: Incubate the gel in a buffer containing ABD-F in the dark.

-

Destaining: Wash the gel with buffer to remove excess reagent.

-

Visualization: Image the gel using a fluorescence imager with appropriate filters for the ABD-F fluorophore.

Visualizations

Caption: Mechanism of ABD-F reaction with a thiol.

Caption: Workflow for thiol quantification using ABD-F.

Conclusion

This compound (ABD-F) is a highly effective and widely used fluorogenic reagent for the specific and sensitive quantification of thiols. Its mechanism of action, based on a nucleophilic aromatic substitution reaction, leads to the formation of a stable and highly fluorescent product. This technical guide provides the essential information for researchers to effectively utilize ABD-F in their analytical workflows, particularly for applications in drug development and biomedical research where the study of thiols is of paramount importance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ABD-F - Biotium [bioscience.co.uk]

- 5. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ABD-F | Sensitive Fluorescent Reagents | Thiol | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 7-氟苯并呋喃-4-磺酸 铵盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. academic.oup.com [academic.oup.com]

Spectroscopic Properties of ABD-F Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and its derivatives. ABD-F is a fluorogenic reagent primarily utilized for the sensitive and specific detection of thiols. This document details their synthesis, spectroscopic characteristics, and the experimental protocols for their characterization, serving as a valuable resource for researchers in bioimaging, drug development, and analytical chemistry.

Core Spectroscopic Properties of ABD-F Derivatives

| Derivative Substituent | λ_abs (nm) in CH2Cl2 | λ_em (nm) in CH2Cl2 | Reference |

| -NH-Ph | 478 | 540 | [1] |

| -NH-(CH₂)₂-Naphthyl | 483 | 543 | [1] |

| -NH-CH₂-Pyridine | 470 | 536 | [1] |

| -N(OH)-CH₃ | 457 | 533 | [1] |

| -NH-C(CH₂OH)₃ | 469 | 535 | [1] |

Note: The data presented is for 4-amino-7-nitrobenzofurazan derivatives, which serve as a close structural and synthetic analog to ABD-F derivatives.

The parent ABD-F, upon reaction with thiol-containing compounds like N-acetylcysteine, exhibits excitation and emission maxima around 389 nm and 513 nm, respectively.[3] Another source reports the excitation and emission maxima of the N-acetylcysteine conjugate at pH 2 to be 375 nm and 508 nm.

Experimental Protocols

General Synthesis of ABD-F Derivatives

The synthesis of ABD-F derivatives typically involves a nucleophilic aromatic substitution reaction. The general procedure is as follows, based on analogous syntheses of related benzofurazan derivatives[1][4]:

Step 1: Synthesis of 4-Chloro-7-fluorobenzofurazan (Precursor)

The synthesis of the core heterocyclic precursor can be achieved through various established methods in heterocyclic chemistry.

Step 2: Amination to Form ABD-F Derivatives

-

Dissolve 4-chloro-7-fluorobenzofurazan in a suitable solvent such as methanol, ethanol, or acetonitrile.

-

Add the desired primary or secondary amine to the solution. For less reactive amines, the addition of a base like sodium hydrogen carbonate may be necessary to facilitate the reaction.[1]

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired ABD-F derivative.[4]

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Protocol for Thiol Labeling with ABD-F

The following protocol is adapted from established procedures for labeling thiols with ABD-F[4]:

-

Sample Preparation: Prepare the thiol-containing sample solution in a 100 mM borate buffer (pH 8.0) containing 2 mM EDTA.

-

Labeling Reaction:

-

Mix 500 µL of the sample solution with 500 µL of a 1 mM ABD-F solution (also in 100 mM borate buffer) in a reaction vial.

-

Heat the vial at 50°C for 5 minutes.

-

Immediately cool the reaction vial on an ice bath to stop the reaction.

-

-

Fluorescence Measurement Preparation: Add 300 µL of 100 mM HCl to the reaction mixture. The maximum fluorescence intensity is typically observed at a low pH (around 2).[4]

-

Analysis: The ABD-labeled compounds can be analyzed by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection (Excitation: ~389 nm, Emission: ~513 nm).[4]

It is important to note that the fluorescent adduct formed between ABD-F and cysteine residues can be unstable under certain conditions, such as heating at a basic pH in the presence of reducing agents.[7]

Measurement of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. The following is a general protocol:

-

Prepare a series of solutions of both the sample (ABD-F derivative) and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) of varying concentrations in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the fluorescence quantum yield.

-

Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Visualizing Experimental Workflows

Synthesis and Characterization of ABD-F Derivatives

Caption: General workflow for the synthesis and spectroscopic characterization of ABD-F derivatives.

Thiol Detection Using ABD-F

Caption: Step-by-step protocol for the detection of thiols using the ABD-F reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and characterization of a novel fluorescent-magnetic nanomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Benzofurazan-Based Thiol Probes

An In-depth Technical Guide on the Reactivity and Selectivity of ABD-F and SBD-F for Thiol Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical for understanding cellular redox homeostasis, drug metabolism, and various pathological conditions. This guide provides a comprehensive comparison of two widely used fluorogenic probes for thiol detection: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).

ABD-F and SBD-F belong to the benzofurazan family of fluorogenic reagents.[1] They are essentially non-fluorescent in their native state but form highly fluorescent and stable adducts upon reaction with sulfhydryl groups (thiols).[1][2] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them ideal for sensitive thiol detection in various biological samples. The reaction proceeds via a nucleophilic aromatic substitution where the thiol group displaces the fluorine atom on the benzofurazan ring.

Comparative Analysis of Reactivity and Selectivity

A critical aspect of choosing a suitable probe lies in its reactivity and selectivity. While both ABD-F and SBD-F are effective for thiol derivatization, they exhibit notable differences in their reaction kinetics and specificity.

Reactivity:

ABD-F is generally considered to be more reactive than SBD-F.[2] The derivatization reaction with ABD-F can be carried out at ambient temperatures, typically completing within 10-30 minutes.[2] In contrast, SBD-F requires more stringent conditions, usually involving heating at 60°C for approximately one hour to achieve complete derivatization.[2] This difference in reactivity can be a crucial factor in experimental design, particularly when dealing with thermally sensitive samples or when rapid analysis is required.

Selectivity:

While ABD-F is more reactive, SBD-F is reported to be more selective for thiol groups.[3] ABD-F has been noted to exhibit some cross-reactivity with other nucleophilic functional groups, which may be a concern in complex biological matrices.[2] For applications demanding high specificity for thiols, SBD-F is often the preferred reagent.

Quantitative Data Summary

The following tables summarize the available quantitative data for ABD-F and SBD-F, facilitating a direct comparison of their key characteristics.

Table 1: General Properties and Reaction Conditions

| Property | ABD-F | SBD-F |

| Full Name | This compound | 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate |

| Molecular Weight | 217.18 g/mol | 235.2 g/mol (ammonium salt)[4] |

| Excitation Maximum (λex) | ~375-389 nm[5] | ~385 nm[2][6] |

| Emission Maximum (λem) | ~513-521 nm[5] | ~515 nm[2][6] |

| Reaction Temperature | Ambient Temperature[2] | 60 °C[2] |

| Reaction Time | 10 - 30 minutes[2] | 60 minutes[2] |

| Optimal pH | ~8.0[2] | ~9.5 |

Table 2: Performance in Thiol Detection (HPLC-Fluorescence)

| Parameter | ABD-F | SBD-F |

| Limit of Detection (LOD) | 1-120 nM (as ABD-thiols)[7] | 0.07-1.4 pmol (on column)[6] |

| Linearity (Correlation Coefficient) | r > 0.99[7] | r > 0.999[3] |

| Selectivity | Less selective than SBD-F[3] | More selective than ABD-F[3] |

| Stability of Adduct | Generally stable, but some instability in the presence of excess thiols has been reported.[2] | Highly stable adducts.[8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. The following sections provide step-by-step methodologies for thiol derivatization and analysis using ABD-F and SBD-F.

Protocol 1: Thiol Derivatization and HPLC Analysis using SBD-F

This protocol is adapted for the analysis of total thiols in biological samples following reduction of disulfide bonds.

Materials:

-

SBD-F solution (1 mg/mL in borate buffer)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

-

Borate buffer (pH 9.5)

-

Trichloroacetic acid (TCA) for deproteinization

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Homogenize tissue or cell samples in a suitable buffer. For plasma samples, collect blood in EDTA-containing tubes and centrifuge to separate plasma.

-

Reduction of Disulfides (Optional): To measure total thiols, add TCEP solution to the sample and incubate to reduce disulfide bonds to free thiols.

-

Deproteinization: Add TCA to the sample to precipitate proteins. Centrifuge and collect the supernatant.

-

Derivatization: a. Mix the supernatant with borate buffer (pH 9.5). b. Add SBD-F solution. c. Incubate the mixture at 60°C for 60 minutes in the dark.[2]

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the SBD-thiol adducts on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer). c. Detect the fluorescent adducts using an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 515 nm.[2][6]

-

Quantification: Determine the concentration of each thiol by comparing the peak area to a standard curve prepared with known concentrations of thiol standards.

Protocol 2: General Protocol for Thiol Derivatization with ABD-F

This protocol outlines the general steps for derivatizing thiols with the more reactive ABD-F probe.

Materials:

-

ABD-F solution

-

Buffer (pH ~8.0)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Prepare the biological sample as described in Protocol 1 (including optional reduction and deproteinization steps).

-

Derivatization: a. Adjust the pH of the sample to ~8.0 with a suitable buffer. b. Add ABD-F solution to the sample. c. Incubate at room temperature for 10-30 minutes in the dark.[2]

-

HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate and detect the ABD-thiol adducts using an excitation wavelength of ~389 nm and an emission wavelength of ~513 nm.[5]

-

Quantification: Quantify the thiols using a standard curve as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway: Keap1-Nrf2 Pathway in Oxidative Stress

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular antioxidant response. Thiol-reactive probes like ABD-F and SBD-F can be utilized to measure changes in the intracellular thiol status, which is intricately linked to the activation of this pathway. Under oxidative stress, cellular thiols, particularly glutathione (GSH), are depleted. This can lead to the modification of critical cysteine residues on the Keap1 protein, resulting in the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then activates the expression of antioxidant genes to restore redox homeostasis.

Experimental Workflow: HPLC-Based Thiol Analysis

The following diagram illustrates a typical experimental workflow for the quantification of thiols in biological samples using SBD-F derivatization followed by HPLC analysis.

Conclusion

Both ABD-F and SBD-F are powerful tools for the sensitive and specific detection of thiols. The choice between these two probes will largely depend on the specific requirements of the experiment. ABD-F offers the advantage of faster reaction times at ambient temperature, making it suitable for high-throughput screening and for samples that are sensitive to heat. However, its lower selectivity might be a drawback in complex biological samples. SBD-F, on the other hand, provides higher selectivity for thiols, ensuring more accurate quantification in intricate matrices, albeit at the cost of harsher reaction conditions and longer incubation times. For robust and reliable thiol analysis, careful consideration of the sample type, the required throughput, and the desired level of selectivity is paramount in selecting the appropriate benzofurazan-based probe.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fluorogenic Properties of 7-Fluoro-2,1,3-benzoxadiazole Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic properties of 7-fluoro-2,1,3-benzoxadiazole sulfonamide derivatives, with a focus on their application as sensitive reagents for the detection and quantification of biomolecules. The core of this guide is built upon the photophysical data, experimental methodologies, and reaction mechanisms of key compounds within this class, including 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) and Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

Core Concepts and Fluorogenic Mechanism

7-Fluoro-2,1,3-benzoxadiazole sulfonamides are a class of fluorogenic reagents that are inherently non-fluorescent or weakly fluorescent. Their utility lies in their ability to react with specific functional groups in biomolecules, primarily thiols and amines, to yield highly fluorescent adducts. The underlying principle of their fluorogenic nature is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzoxadiazole ring system, further enhanced by the fluorine and sulfonyl groups, makes the carbon atom at the 7-position susceptible to nucleophilic attack.

Upon reaction with a nucleophile, such as the sulfhydryl group of a cysteine residue or the amino group of a lysine residue, the fluorine atom is displaced, leading to the formation of a stable, fluorescent derivative. This "turn-on" fluorescence response provides a high signal-to-noise ratio, making these reagents exceptionally sensitive for analytical applications.

Quantitative Photophysical Data

The photophysical properties of the fluorescent adducts of 7-fluoro-2,1,3-benzoxadiazole sulfonamides are crucial for their application in fluorescence-based detection methods. The following tables summarize the key quantitative data for prominent derivatives.

| Compound | Analyte | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Reference |

| ABD-F | Thiol Adducts | 389 nm | 513 nm | 124 nm | [1] |

| N-acetylcysteine conjugate (pH 2) | 375 nm | 508 nm | 133 nm | [2] | |

| SBD-F | Thiol Adducts | 380 nm | 515 nm | 135 nm | [3] |

| Thiol Adducts | 385 nm | 515 nm | 130 nm | [4] |

Experimental Protocols

Synthesis of 7-Fluoro-2,1,3-benzoxadiazole Sulfonamide Derivatives

The synthesis of the core 2,1,3-benzoxadiazole structure typically involves the cyclization of a corresponding 2-nitroaniline derivative.[5] Subsequent functionalization, such as sulfonation and amination, leads to the desired sulfonamide product. A general synthetic scheme is outlined below.

A detailed protocol for the synthesis of 2,1,3-benzoxadiazole from 2-nitroaniline involves the following steps[5]:

-

Cyclization: 2-nitroaniline is reacted with sodium hypochlorite in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a basic medium to yield 2,1,3-benzoxadiazole-1-oxide.

-

Reduction: The resulting N-oxide is then reduced using a reagent like triphenylphosphine (PPh3) in a solvent such as xylene under reflux to afford the 2,1,3-benzoxadiazole core.

-

Halogenation and Sulfonation: Subsequent steps involve selective halogenation followed by sulfonation to introduce the sulfonic acid group at the 4-position.

-

Sulfonamide Formation: The sulfonic acid is converted to a sulfonyl chloride, which is then reacted with ammonia or an appropriate amine to yield the final sulfonamide product.

Protocol for Thiol Derivatization with SBD-F for HPLC Analysis

This protocol outlines the derivatization of thiols in a sample prior to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6][7]

Materials:

-

SBD-F solution (e.g., 1 mg/mL in borate buffer)

-

Borate buffer (e.g., 0.1 M, pH 9.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (for reduction of disulfides, if necessary)

-

Sample containing thiols (e.g., plasma, cell lysate)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: If necessary, reduce any disulfide bonds in the sample by incubating with TCEP.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix the sample with the borate buffer.

-

Add the SBD-F solution to the mixture.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes) in the dark.

-

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl) to lower the pH.

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Separate the SBD-thiol adducts on a suitable reversed-phase column (e.g., C18).

-

Detect the fluorescent adducts using a fluorescence detector with excitation and emission wavelengths set appropriately for SBD-F derivatives (e.g., Ex: 385 nm, Em: 515 nm).[4]

-

Protocol for Protein Labeling with ABD-F

This protocol provides a general guideline for labeling cysteine residues in proteins with ABD-F.

Materials:

-

Purified protein containing accessible cysteine residues

-

ABD-F solution (e.g., 10 mg/mL in DMSO or DMF)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the purified protein in the reaction buffer.

-

Labeling Reaction:

-

Add the ABD-F stock solution to the protein solution. The molar ratio of ABD-F to protein should be optimized for each specific protein, typically ranging from a 5 to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature or 4°C, protected from light.

-

-

Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted ABD-F.

-

Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

-

Characterization: Determine the degree of labeling (DOL), i.e., the average number of dye molecules per protein molecule, by measuring the absorbance of the protein at 280 nm and the ABD-F adduct at its absorption maximum (~389 nm).

Applications in Research and Drug Development

The unique fluorogenic properties of 7-fluoro-2,1,3-benzoxadiazole sulfonamides make them valuable tools in various research and development areas:

-

Proteomics: Selective labeling of cysteine residues with reagents like ABD-F allows for the identification and quantification of proteins, as well as the study of post-translational modifications involving cysteine.

-

Drug Discovery: These probes can be used to screen for compounds that interact with thiol-containing enzymes or receptors. Changes in the fluorescence signal upon binding of a test compound can indicate a potential interaction.

-

Clinical Diagnostics: The high sensitivity of these reagents enables the quantification of important biological thiols like glutathione and homocysteine in clinical samples, which can be indicative of various disease states.

-

Cell Biology: Fluorescently labeled proteins can be used to study their localization, trafficking, and interactions within living cells using fluorescence microscopy techniques.

Conclusion

7-Fluoro-2,1,3-benzoxadiazole sulfonamide derivatives represent a powerful class of fluorogenic probes for the sensitive and selective detection of thiols and other nucleophilic biomolecules. Their "turn-on" fluorescence mechanism provides a significant advantage in reducing background signals and enhancing detection limits. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize these reagents in their studies. Further research into the precise quantum yields of various adducts and the development of new derivatives with tailored specificities will continue to expand the utility of this versatile class of fluorophores.

References

- 1. Molecular and Electronic Structure and Properties of the Single Benzene‐Based Fluorophores Containing Guanidine Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxadiazole Fluorophore: A Technical Guide for Researchers and Drug Development Professionals

The benzoxadiazole scaffold, a versatile and environmentally sensitive fluorophore, has emerged as a powerful tool in chemical biology, materials science, and drug development. Its compact size, favorable photophysical properties, and amenability to synthetic modification make it an ideal platform for the design of fluorescent probes for bioimaging and sensing applications. This technical guide provides an in-depth overview of the benzoxadiazole core, including its synthesis, photophysical characteristics, and key applications, with a focus on providing practical information for researchers in the field.

Core Photophysical Properties and Solvatochromism

Benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, are renowned for their sensitivity to the local environment.[1] This solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key feature that is exploited in the design of fluorescent probes.[2] Generally, these fluorophores exhibit strong fluorescence in hydrophobic environments and reduced quantum yields in aqueous solutions, a property that is advantageous for "turn-on" probes that fluoresce upon binding to a less polar target.[3]

The photophysical properties of benzoxadiazole derivatives are highly tunable through synthetic modification of the core structure. The introduction of electron-donating or -withdrawing groups can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts. This allows for the rational design of fluorophores with specific spectral characteristics tailored for various applications.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of a selection of benzoxadiazole and related benzothiadiazole derivatives to illustrate the impact of structural modifications.

Table 1: Photophysical Properties of Substituted Benzoxadiazole and Benzothiadiazole Derivatives. [3][4][5][6]

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |

| Benzoxadiazole Derivatives | ||||||

| Compound 9a | Chloroform | 419 | 3.4 x 104 | 494 | 0.51 | 75 |

| Compound 9b | Chloroform | 419 | - | 498 | 0.54 | 79 |

| Compound 9c | Chloroform | 419 | - | 497 | 0.53 | 78 |

| Compound 9d | Chloroform | 419 | - | 498 | 0.52 | 79 |

| Benzothiadiazole Derivatives | ||||||

| Compound 1 | Chloroform | 426 | - | 521 | 0.27 | 95 |

| Compound 2 | Chloroform | 437 | - | 534 | 0.29 | 97 |

| Compound 3 | Chloroform | 427 | - | 534 | 0.28 | 107 |

| Compound 4 | Chloroform | 436 | - | 535 | 0.32 | 99 |

| Compound 5 | Chloroform | 427 | - | 528 | 0.31 | 101 |

| Compound 6 | Chloroform | 437 | - | 536 | 0.32 | 99 |

Table 2: Photophysical Properties of 4-N-Substituted Benzothiadiazole Derivatives in Various Solvents. [2]

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) |

| BTD-NH2 | Dioxane | 449 | 534 | 0.81 |

| Toluene | 442 | 521 | 0.82 | |

| DCM | 458 | 557 | 0.65 | |

| MeCN | 452 | 575 | 0.21 | |

| BTD-NMe2 | Dioxane | 480 | 545 | 0.93 |

| Toluene | 473 | 532 | 0.94 | |

| DCM | 491 | 565 | 0.84 | |

| MeCN | 484 | 586 | 0.38 |

Synthesis of Benzoxadiazole Derivatives

The synthesis of the core 2,1,3-benzoxadiazole structure and its derivatives is well-established. A common route involves the cyclization of 2-nitroaniline precursors.[3] Functionalization of the benzoxadiazole core, typically at the 4 and 7 positions, allows for the introduction of various substituents to modulate the fluorophore's properties and to introduce reactive handles for bioconjugation.

Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole

This protocol describes a general synthesis of the parent 2,1,3-benzoxadiazole.[3]

Materials:

-

2-Nitroaniline

-

Sodium hypochlorite solution (>10% activated chlorine)

-

Tetrabutylammonium bromide (TBAB)

-

Potassium hydroxide (KOH) solution (50% wt)

-

Diethyl ether

-

Dichloromethane (CH2Cl2)

-

Triphenylphosphine (PPh3)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2,1,3-Benzoxadiazole-1-oxide: In a suitable flask, mix 2-nitroaniline, a catalytic amount of TBAB, diethyl ether, and KOH solution. To this mixture, add sodium hypochlorite solution dropwise while stirring at room temperature for 7 hours. After the reaction, separate the organic layer. Extract the aqueous layer with CH2Cl2. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the N-oxide product as a yellow solid.

-

Synthesis of 2,1,3-Benzoxadiazole: In a separate flask, dissolve the 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene. Reflux the mixture for 3 hours. After cooling, filter the mixture and evaporate the solvent to obtain the crude product. Purify the crude product by silica gel column chromatography using CH2Cl2 as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.

Applications in Biological Sensing and Imaging

Benzoxadiazole-based probes have been extensively developed for the detection of biologically relevant analytes, including biothiols like glutathione (GSH) and hydrogen sulfide (H₂S).[1][7] The design of these probes often relies on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence upon reaction with the target analyte.

Detection of Hydrogen Sulfide (H₂S)

The detection of H₂S by NBD-based probes typically involves a nucleophilic aromatic substitution (SNAr) reaction.[8][9] In a common design, a non-fluorescent NBD-ether or -amine derivative reacts with H₂S, leading to the cleavage of the ether or amine linkage and the formation of a highly fluorescent NBD-thiol or NBD-amine product.[4][9]

Detection of Glutathione (GSH)

Similar to H₂S probes, NBD-based probes for GSH often utilize a reaction that transforms a non-fluorescent precursor into a fluorescent product. One strategy involves the nucleophilic substitution of a leaving group on the NBD core by the thiol group of GSH, followed by an intramolecular rearrangement (Smiles rearrangement) for certain probe designs, leading to a highly fluorescent product.[10]

Experimental Protocol: Live-Cell Imaging with NBD-Labeled Lipids

This protocol provides a general workflow for labeling and visualizing lipids in live cells using NBD-labeled lipid analogs.

Materials:

-

NBD-labeled lipid (e.g., NBD-sphingomyelin)

-

Appropriate cell line cultured on glass-bottom dishes or coverslips

-

Serum-free cell culture medium or imaging buffer

-

Bovine serum albumin (BSA), fatty acid-free

-

Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460-488 nm, Emission ~520-550 nm)

Procedure:

-

Preparation of Labeling Solution:

-

Prepare a stock solution of the NBD-labeled lipid (e.g., 1 mM) in a suitable organic solvent (e.g., chloroform/methanol).

-

For cell delivery, complex the NBD-lipid with BSA. Evaporate the required amount of the lipid stock solution to dryness under a stream of nitrogen.

-

Resuspend the dried lipid in serum-free medium containing BSA to the desired final labeling concentration (typically 2-10 µM).

-

-

Cell Labeling:

-

Wash the cultured cells with pre-warmed serum-free medium.

-

Incubate the cells with the NBD-lipid/BSA complex solution at 37°C for 15-30 minutes.

-

-

Imaging:

-

Wash the cells to remove the labeling solution.

-

Add fresh, pre-warmed imaging buffer.

-

Image the cells immediately using a fluorescence microscope.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ifmmi.com [ifmmi.com]

Methodological & Application

Application Note and Protocol: HPLC Analysis of Thiols using ABD-F Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low molecular weight thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are pivotal in various physiological and pathological processes, acting as antioxidants and signaling molecules. Accurate quantification of these thiols in biological matrices is crucial for research in fields ranging from cellular metabolism to drug development. Direct analysis of thiols by High-Performance Liquid Chromatography (HPLC) is often challenging due to their lack of strong chromophores or fluorophores and their susceptibility to oxidation.

To overcome these limitations, a pre-column derivatization method is widely employed. This involves reacting the thiol group with a labeling reagent to form a stable and highly fluorescent derivative. 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is a highly reactive and sensitive fluorogenic reagent that selectively labels the sulfhydryl group of thiols.[1][2] The non-fluorescent ABD-F reacts with thiols to produce a highly fluorescent adduct, allowing for sensitive detection by HPLC with a fluorescence detector.[1][2] This application note provides a detailed protocol for the analysis of thiols using ABD-F derivatization and HPLC with fluorescence detection. A similar and commonly used reagent is Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), and protocols for SBD-F are often adaptable for ABD-F.[3][4][5]

Principle of the Method

The method is based on the derivatization of thiols with ABD-F, followed by the separation of the fluorescent derivatives by reversed-phase HPLC and their subsequent detection by a fluorescence detector. To quantify total thiols (both reduced and oxidized forms), a reduction step is necessary to convert disulfides back to their corresponding thiols before derivatization.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of various thiols after derivatization. Please note that specific retention times may vary depending on the exact chromatographic conditions, including the column, mobile phase composition, and gradient.

| Thiol | Retention Time (min) | Linearity Range (µM) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Homocysteine (Hcy) | ~4.3 | 3.13 - 100 | - | - | [2] |

| Cysteine (Cys) | ~5.8 | 25 - 800 | - | - | [2] |

| Cysteinylglycine (CysGly) | ~6.5 | 6.25 - 200 | - | - | [2] |

| Glutathione (GSH) | ~7.8 | 1.56 - 50 | - | - | [2] |

| N-acetylcysteine (NAC) | - | - | - | - | - |

Note: The data presented is for aminothiols derivatized with a similar benzofurazan reagent and serves as a representative example. Actual values with ABD-F may vary.

Experimental Protocols

Reagents and Materials

-

ABD-F (this compound)

-

Thiol standards (e.g., Glutathione, Cysteine, Homocysteine)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride for disulfide reduction (optional)

-

Boric acid buffer (or other suitable buffer, pH ~9-11)

-

Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Reversed-phase HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)

Preparation of Solutions

-

Thiol Standard Stock Solutions (e.g., 1 mM): Dissolve an appropriate amount of each thiol standard in 0.1 M HCl or deoxygenated buffer to prevent oxidation. Store at -20°C.

-

ABD-F Solution (e.g., 10 mM): Dissolve ABD-F in acetonitrile or a mixture of acetonitrile and buffer. Prepare fresh daily and protect from light.

-

TCEP Solution (for total thiol analysis, e.g., 10 mg/mL): Dissolve TCEP in water. Prepare fresh.

-

Boric Acid Buffer (e.g., 0.1 M, pH 9.5): Prepare an aqueous solution of boric acid and adjust the pH with NaOH.

Sample Preparation and Derivatization

-

Sample Collection and Extraction: Collect biological samples (e.g., plasma, tissue homogenate) and process them appropriately to extract the thiols. To prevent oxidation, extraction is often performed in an acidic solution.

-

(Optional) Reduction of Disulfides: To measure total thiols, add TCEP solution to the sample or standard. Incubate at room temperature for approximately 30 minutes.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix the sample or standard solution with the boric acid buffer.

-

Add the ABD-F solution. The final pH of the reaction mixture should be between 9 and 11.

-

Incubate the mixture at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 10-60 minutes). The optimal conditions may need to be determined empirically.

-

-

Stopping the Reaction: After incubation, stop the reaction by adding a small volume of concentrated acid, such as HCl, to lower the pH.

-

Filtration/Centrifugation: Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter before HPLC injection.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer, pH 3-4) and an organic solvent (e.g., methanol or acetonitrile) is typically employed for separation.

-

Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

Fluorescence Detection:

-

Excitation Wavelength (λex): ~380-390 nm

-

Emission Wavelength (λem): ~510-520 nm

-

Visualizations

References

- 1. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]

- 2. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Labeling Cysteine Residues in Proteins with ABD-F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and protocols for the selective labeling of cysteine residues in proteins using the fluorogenic reagent 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F).

Introduction

The selective labeling of cysteine residues is a powerful technique in proteomics, drug discovery, and diagnostics. The unique reactivity of the thiol group in cysteine allows for its specific modification with a variety of probes, including fluorescent dyes. ABD-F is a highly reactive, fluorogenic reagent that selectively labels the sulfhydryl group of cysteine residues.[1][2][3] Upon reaction, the benzofurazan moiety of ABD-F forms a highly fluorescent adduct, enabling the sensitive detection and quantification of labeled proteins.[1][2][3] This method is advantageous as it typically does not involve side chain modifications or N-terminal blockage.[1][2][3]

Applications in Research and Drug Development:

-

Protein Quantification: Quantify the amount of a specific protein in a complex mixture.

-

Conformational Change Studies: Monitor changes in protein conformation by observing alterations in the fluorescence of the attached probe.

-

Protein-Protein Interactions: Investigate binding events and the formation of protein complexes.[4]

-

Redox Signaling and Oxidative Stress: Detect and quantify oxidative modifications of cysteine residues, providing insights into cellular redox signaling pathways.[5][6]

-

Drug Discovery: Screen for compounds that interact with specific cysteine residues on a target protein.[7]

Data Presentation

While specific quantitative data for ABD-F labeling efficiency can be protein-dependent and vary with experimental conditions, the following table summarizes general parameters for thiol-reactive fluorescent probes. Researchers should empirically determine these values for their specific protein of interest.

| Parameter | Typical Range/Value | Notes |

| Labeling Efficiency | 70-95% | Dependent on factors such as the accessibility of the cysteine residue, protein concentration, pH, temperature, and the molar ratio of ABD-F to protein.[8] |

| Excitation Wavelength (λex) | ~389 nm | The excitation maximum of the ABD-cysteine adduct.[9] |

| Emission Wavelength (λem) | ~513 nm | The emission maximum of the ABD-cysteine adduct.[9] |

| Detection Limit | Low nanomolar to picomolar range | Highly sensitive detection is achievable with appropriate instrumentation (e.g., fluorescence spectrophotometer, plate reader, or gel imager). The detection limit for cysteine with a similar probe has been reported to be as low as 60 nM.[10] |

| Degree of Labeling (DOL) | 0.5 - 2.0 moles of dye per mole of protein | The optimal DOL depends on the specific application. A higher DOL can lead to signal quenching and may affect protein function. The DOL can be calculated using spectrophotometric measurements of the protein and the dye.[8] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in labeling proteins with ABD-F.

Materials:

-

Protein of interest containing at least one accessible cysteine residue

-

ABD-F (this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 50-100 mM Phosphate Buffer, HEPES, or Tris, pH 7.0-8.0, degassed)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Procedure:

-

Protein Solution Preparation:

-

Dissolve the purified protein in the degassed Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the ABD-F, as it will react with the dye. DTT can be removed by dialysis or using a desalting column.[8]

-

-

ABD-F Stock Solution Preparation:

-

Allow the vial of ABD-F to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of ABD-F in anhydrous DMSO or DMF. For example, dissolve 2.17 mg of ABD-F (MW: 217.18 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.

-

Materials:

-

Prepared Protein Solution (from Protocol 1)

-

ABD-F Stock Solution (from Protocol 1)

-

Quenching Reagent (e.g., 1 M β-mercaptoethanol or L-cysteine)

Procedure:

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the ABD-F stock solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the fluorescent dye.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent to a final concentration that is in molar excess to the initial ABD-F concentration. For example, add β-mercaptoethanol to a final concentration of 10-50 mM.[8]

-

Incubate for 15-30 minutes at room temperature. This will react with any unreacted ABD-F.

-

Materials:

-

Quenched Labeling Reaction Mixture (from Protocol 2)

-

Purification System (e.g., size-exclusion chromatography column, dialysis tubing with appropriate molecular weight cutoff, or centrifugal filter units)

-

Storage Buffer (e.g., PBS with 10% glycerol)

Procedure:

-

Removal of Excess Dye:

-

Separate the ABD-F labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the desired storage buffer.[11]

-

Alternatively, dialysis can be performed against a large volume of storage buffer with several buffer changes.

-

For smaller sample volumes, centrifugal filter units with a suitable molecular weight cutoff can be used to wash the labeled protein and remove low molecular weight contaminants.

-

-

Storage of Labeled Protein:

-

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at -80°C in small aliquots for long-term storage. Protect the labeled protein from light.

-

Materials:

-

Purified ABD-F Labeled Protein (from Protocol 3)

-

Spectrophotometer

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the ABD-F adduct (~389 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

-

Calculate the concentration of the ABD-F dye using its molar extinction coefficient at its absorbance maximum.

-

The DOL is the molar ratio of the dye to the protein.

-

-

Analysis by SDS-PAGE:

-

Run the labeled protein on an SDS-PAGE gel.

-

Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters to confirm that the fluorescence is associated with the protein band. A Coomassie or silver stain can be performed subsequently to visualize the total protein.

-

-

Mass Spectrometry Analysis (Optional):

-

To confirm the site of labeling, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by mass spectrometry.[2] The mass of the peptide containing the labeled cysteine will be increased by the mass of the ABD-F adduct.

-

Visualizations

Caption: Experimental workflow for labeling protein cysteine residues with ABD-F.

References

- 1. ABD-F, Fluorogenic reagent for thiol labeling (CAS 91366-65-3) | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Notes and Protocols for Pre-column Derivatization of Amino Acids with 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in a multitude of research areas, including proteomics, clinical diagnostics, and food science. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose, offering high sensitivity and selectivity. Pre-column derivatization of amino acids with a fluorogenic reagent is a common strategy to enhance their detection, as most amino acids lack native fluorescence.[1][2]

This document provides detailed application notes and protocols for the pre-column derivatization of amino acids using 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). While ABD-F is a well-established reagent for the highly selective derivatization of thiols, particularly cysteine residues, its application for the derivatization of primary and secondary amino groups of other amino acids is less documented. The protocols provided herein are based on established methods for the structurally similar and widely used reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and should serve as a starting point for method development and validation.

Principle of Derivatization